2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
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Description
2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H29FN4O2 and its molecular weight is 448.542. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antitumor Activities
Compounds with pyrimidinone and tetrahydropyrimidine structures have been synthesized and evaluated for their selective antitumor activities. The synthesis approach often involves using specific amino acids or chemical reagents to obtain the desired structural configurations, which are then tested for their efficacy against various cancer cell lines (Xiong Jing, 2011) Synthesis and Antitumor Activities.
Antimicrobial and Herbicidal Activity
Novel derivatives, including pyrimidinones and oxazinones fused with thiophene rings, have been synthesized for antimicrobial applications. These compounds show good antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Similarly, compounds with herbicidal activities have been designed and synthesized, showing efficacy against dicotyledonous weeds (A. Hossan et al., 2012) Synthesis and Antimicrobial Activity.
Diagnostic and Therapeutic Applications
The synthesis of radiolabeled compounds, such as [18F]PBR111, for imaging translocator proteins (18 kDa) with positron emission tomography (PET) highlights the role of pyridine and pyrimidine derivatives in developing diagnostic tools. These compounds can be used to study neuroinflammatory processes, providing insights into the diagnosis and monitoring of neurological diseases (F. Dollé et al., 2008) Radiosynthesis of [18F]PBR111.
Properties
IUPAC Name |
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O2/c1-4-18-8-6-7-17(3)24(18)29-23(32)16-31-25(19-9-11-20(27)12-10-19)28-22-13-14-30(5-2)15-21(22)26(31)33/h6-12H,4-5,13-16H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRVYMADAOBURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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